Benzene, 1-bromo-4-(2-propenyl)-

Descripción general

Descripción

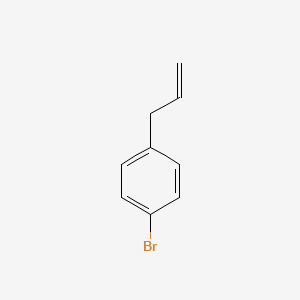

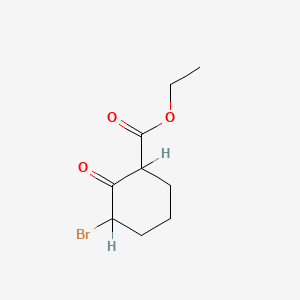

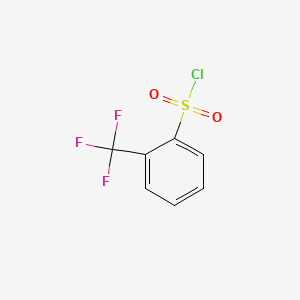

“Benzene, 1-bromo-4-(2-propenyl)-” is a chemical compound with the molecular formula C9H9Br . It’s also known as 1-bromo-4-prop-2-enyl-benzene .

Synthesis Analysis

The synthesis of polysubstituted benzenes like “Benzene, 1-bromo-4-(2-propenyl)-” involves multiple steps and requires a working knowledge of many organic reactions . The order of reactions is often critical to the success of the overall scheme . For example, bromination of benzene involves the reaction of benzene with bromine in the presence of a suitable catalyst .Molecular Structure Analysis

The molecular structure of “Benzene, 1-bromo-4-(2-propenyl)-” consists of a benzene ring with a bromine atom and a propenyl group attached . The molecular weight is 197.072 g/mol .Chemical Reactions Analysis

“Benzene, 1-bromo-4-(2-propenyl)-” can undergo various chemical reactions due to its reactivity. For instance, it can participate in electrophilic aromatic substitution reactions . The presence of the bromine atom makes the benzene ring more susceptible to attack by nucleophiles .Physical And Chemical Properties Analysis

“Benzene, 1-bromo-4-(2-propenyl)-” has a molecular weight of 197.07 g/mol . It has a density of 1.313g/cm3 . The exact mass is 195.98876 g/mol .Aplicaciones Científicas De Investigación

Biological Activities of Pyrazoline Derivatives

A study investigated the biological activities of a newly synthesized pyrazoline derivative, which includes the compound “3-(4-Bromophenyl)-1-propene”. This derivative was tested on rainbow trout alevins, Oncorhynchus mykiss . Pyrazolines and their derivatives have been found to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxic Potentials

The same study also investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential . This suggests that “3-(4-Bromophenyl)-1-propene” could be used in neurotoxicity studies.

Synthesis of Pyrimidine Derivatives

The compound “3-(4-Bromophenyl)-1-propene” has been used in the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine . This suggests that it can be used as a key intermediate in the synthesis of various pyrimidine derivatives.

Safety And Hazards

Propiedades

IUPAC Name |

1-bromo-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGHOIDTGDLAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177481 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-bromo-4-(2-propenyl)- | |

CAS RN |

2294-43-1 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)